An In-depth Technical Guide to the Fundamental Photophysical Properties of Ir(ppy)₂(acac)
An In-depth Technical Guide to the Fundamental Photophysical Properties of Ir(ppy)₂(acac)
Abstract
Bis--INVALID-LINK--iridium(III), commonly abbreviated as Ir(ppy)₂(acac), is a benchmark organometallic complex renowned for its highly efficient green phosphorescence. This property has established it as a critical component in the development of organic light-emitting diodes (OLEDs) and as a versatile photosensitizer in photoredox catalysis. Its near-unity internal phosphorescence efficiency is a direct result of the strong spin-orbit coupling induced by the heavy iridium atom, which facilitates rapid intersystem crossing from singlet to triplet excited states.[1] This technical guide provides a comprehensive overview of the core photophysical properties of Ir(ppy)₂(acac), presenting key quantitative data, detailing the experimental protocols for their measurement, and visualizing the underlying electronic processes.
Core Photophysical and Luminescence Mechanisms
The luminescence of Ir(ppy)₂(acac) is a multi-step process initiated by the absorption of light and culminating in the emission of a photon from a triplet excited state. The heavy iridium center is crucial, as it allows for efficient population of this emissive triplet state, a process that is spin-forbidden in purely organic molecules.
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Photoexcitation: The process begins with the absorption of a photon, which promotes the molecule from its singlet ground state (S₀) to a singlet excited state (Sₙ). This absorption primarily involves two types of transitions: ligand-centered (LC, π-π*) transitions at higher energies (<350 nm) and metal-to-ligand charge transfer (MLCT) transitions at lower energies (>350 nm).[2]
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Internal Conversion (IC): The initially populated higher singlet excited states (Sₙ) rapidly relax to the lowest singlet excited state (S₁) through a non-radiative process called internal conversion.
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Intersystem Crossing (ISC): Due to the significant spin-orbit coupling imparted by the iridium atom, the molecule undergoes extremely rapid and efficient intersystem crossing (ISC) from the lowest singlet excited state (S₁) to the lowest triplet excited state (T₁).[2][3] This process is exceptionally fast, occurring on a femtosecond timescale (70-100 fs).[2]
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Phosphorescence: The characteristic green emission arises from the radiative decay of the T₁ state back to the S₀ ground state.[3] Because this transition involves a change in spin multiplicity (triplet to singlet), it is termed phosphorescence and has a characteristically longer lifetime than fluorescence. The emitting T₁ state is predominantly of ³MLCT character.[2][4]
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Non-radiative Decay: The excited triplet state can also decay back to the ground state via non-radiative pathways, such as vibrational relaxation. However, in Ir(ppy)₂(acac), the radiative phosphorescence pathway is highly favored, leading to its high quantum efficiency.[5][6]
Quantitative Photophysical Data
The photophysical properties of Ir(ppy)₂(acac) have been extensively studied. The following table summarizes the key quantitative data reported in the literature. Values can vary depending on the solvent, temperature, and physical state (solution vs. thin film).
| Parameter | Symbol | Typical Value(s) | Notes |
| Absorption Maxima | λabs | ~259 nm, with weaker bands at ~375 nm, 400 nm, 450 nm | High energy bands are assigned to ligand-centered (π-π*) transitions, while lower energy bands are MLCT in nature.[2][7][8][9] |
| Emission Maximum | λem | 520 - 528 nm | Green emission, characteristic of the ³MLCT phosphorescence.[4][6][10][11][12][13] |
| Photoluminescence Quantum Yield | ΦPL | up to 95-100% | Refers to internal quantum efficiency; one of the highest among phosphorescent emitters.[6] |
| Excited-State Lifetime | τ | 1.0 - 2.0 µs | The lifetime of the phosphorescent T₁ state.[10][14] Modified versions of the complex can exhibit drastically different lifetimes.[10][14] |
| Intersystem Crossing Rate | kISC | ~1 x 10¹³ s⁻¹ (from ~100 fs) | Ultrafast transition from the S₁ to the T₁ state.[2] |
Experimental Protocols
The characterization of the photophysical properties of Ir(ppy)₂(acac) involves several key spectroscopic techniques.
UV-Visible Absorption Spectroscopy
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Objective: To determine the absorption spectrum and identify the wavelengths of maximum absorption (λabs).
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Methodology:
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A dilute solution of Ir(ppy)₂(acac) is prepared in a suitable, UV-transparent solvent (e.g., dichloromethane, THF, or toluene).
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The solution is placed in a quartz cuvette with a defined path length (typically 1 cm).
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A UV-Vis spectrophotometer is used to scan a range of wavelengths (e.g., 200-800 nm), measuring the absorbance at each wavelength.
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A solvent-only blank is used as a reference to correct for solvent absorption.
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The resulting spectrum plots absorbance versus wavelength, revealing the electronic transitions of the complex.
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Photoluminescence (PL) Spectroscopy
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Objective: To measure the emission spectrum and determine the wavelength of maximum emission (λem).
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Methodology:
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A dilute solution or a thin film of the sample is prepared. For solutions, concentrations are kept low to avoid re-absorption effects.
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The sample is placed in a spectrofluorometer.
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The sample is excited at a fixed wavelength, typically corresponding to an absorption band (e.g., 375 nm or 400 nm).
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The instrument scans a range of longer wavelengths to detect the emitted light.
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The resulting spectrum plots emission intensity versus wavelength. For phosphorescent measurements, samples are often degassed to remove dissolved oxygen, which can quench the triplet state.
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Photoluminescence Quantum Yield (PLQY) Determination
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Objective: To quantify the efficiency of the emission process.
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Methodology (Relative Method):
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A well-characterized standard with a known quantum yield in the same emission range (e.g., fac-Ir(ppy)₃, Φ ≈ 0.97 in degassed toluene) is chosen.[6]
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The absorption and emission spectra of both the Ir(ppy)₂(acac) sample and the standard are recorded under identical experimental conditions (excitation wavelength, slit widths).
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The absorbance of the solutions at the excitation wavelength is kept low (< 0.1) to minimize inner filter effects.
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The integrated photoluminescence intensity and the absorbance at the excitation wavelength are determined for both the sample and the standard.
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The quantum yield of the sample (Φs) is calculated using the following equation: Φs = Φr * (Is / Ir) * (Ar / As) * (ns² / nr²) where Φ is the quantum yield, I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. The subscripts s and r denote the sample and reference, respectively.
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Time-Resolved Photoluminescence Spectroscopy
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Objective: To measure the excited-state lifetime (τ) of the phosphorescent state.
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Methodology:
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The sample is excited with a short pulse of light from a laser or a light-emitting diode.
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The decay of the subsequent photoluminescence intensity over time is monitored using a fast detector, such as a photomultiplier tube (PMT).
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The data is collected using Time-Correlated Single Photon Counting (TCSPC) for shorter lifetimes or Multi-Channel Scaling (MCS) for longer microsecond lifetimes.
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The resulting decay curve (intensity vs. time) is fitted to an exponential function (or a sum of exponentials) to extract the lifetime (τ), which is the time it takes for the intensity to decrease to 1/e of its initial value.
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Excited State Dynamics and Transitions
The photophysical behavior of Ir(ppy)₂(acac) is governed by the interplay of different types of excited states. The highest occupied molecular orbital (HOMO) has mixed metal d-orbital and phenyl π-orbital character, while the lowest unoccupied molecular orbital (LUMO) is primarily located on the pyridyl ring of the ppy ligand.[15]
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¹LC (Ligand-Centered) States: These high-energy states are accessed via intense absorption bands in the UV region. They involve π-π* transitions localized on the ppy or acac ligands.
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¹MLCT (Metal-to-Ligand Charge Transfer) States: These lower-energy states are accessed by weaker absorption in the visible region. They involve the transfer of an electron from the iridium-centered HOMO to the ppy-centered LUMO.
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³MLCT (Triplet MLCT) State: This is the key emissive state. It is populated efficiently from the ¹MLCT state via ISC. Its relatively long lifetime allows for the high probability of phosphorescent decay.
The rapid relaxation from higher-energy ¹LC states to the ¹MLCT state, followed by the near-instantaneous ISC to the ³MLCT state, ensures that nearly every absorbed photon is funneled to the emissive triplet state, explaining the compound's remarkable efficiency.
References
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- 7. The design and synthesis of green emissive iridium( iii ) complexes guided by calculations of the vibrationally-resolved emission spectra - Dalton Transactions (RSC Publishing) DOI:10.1039/D3DT00304C [pubs.rsc.org]
- 8. lumtec.com.tw [lumtec.com.tw]
- 9. ursi.org [ursi.org]
- 10. Tuning Emission Lifetimes of Ir(C^N)2(acac) Complexes with Oligo(phenyleneethynylene) Groups - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 13. researchgate.net [researchgate.net]
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